N-[(oxan-3-yl)methyl]aniline
Description
N-[(Oxan-3-yl)methyl]aniline is an aromatic amine derivative where the aniline nitrogen is substituted with a (tetrahydropyran-3-yl)methyl group.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(oxan-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H17NO/c1-2-6-12(7-3-1)13-9-11-5-4-8-14-10-11/h1-3,6-7,11,13H,4-5,8-10H2 |
InChI Key |
YXKIYOGJAHBDLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CNC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-3-yl)methyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of aniline with an appropriate oxan derivative. For instance, the reaction between aniline and 3-chloromethyltetrahydropyran in the presence of a base such as sodium hydroxide can yield this compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-3-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the aniline ring is substituted by various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids can be used under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
N-[(oxan-3-yl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(oxan-3-yl)methyl]aniline involves its interaction with specific molecular targets. The oxan ring and aniline group can participate in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituent effects:
Physical and Chemical Properties
Data compiled from evidence and inferred properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
